molecular formula C10H11ClSn B14564511 Chloro(diethenyl)phenylstannane CAS No. 61726-41-8

Chloro(diethenyl)phenylstannane

Cat. No.: B14564511
CAS No.: 61726-41-8
M. Wt: 285.36 g/mol
InChI Key: OJOUFSPKTFWVRB-UHFFFAOYSA-M
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Description

Chloro(diethenyl)phenylstannane is an organotin compound characterized by the presence of a tin (Sn) atom bonded to a phenyl group, two ethylene (vinyl) groups, and a chlorine atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloro(diethenyl)phenylstannane can be synthesized through various methods, including:

    Grignard Reaction: This involves the reaction of phenylmagnesium bromide with tin tetrachloride, followed by the addition of vinyl magnesium bromide.

    Stille Coupling: A palladium-catalyzed cross-coupling reaction between a vinyl halide and a phenylstannane derivative.

Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions due to their efficiency and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of tin oxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various organotin hydrides.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are employed under anhydrous conditions.

Major Products:

    Oxidation: Tin oxides and phenylvinyl derivatives.

    Reduction: Organotin hydrides.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Chloro(diethenyl)phenylstannane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.

    Biology: Investigated for its potential use in bioconjugation and as a probe in biological assays.

    Medicine: Explored for its anticancer properties and as a component in drug delivery systems.

    Industry: Utilized in the production of advanced materials, including coatings and nanocomposites.

Mechanism of Action

The mechanism of action of chloro(diethenyl)phenylstannane involves its ability to form stable complexes with various substrates. The tin atom acts as a Lewis acid, facilitating reactions through coordination with electron-rich species. This property is exploited in catalysis and organic synthesis, where the compound can activate substrates and promote reaction pathways.

Comparison with Similar Compounds

    Triphenyltin Chloride: Another organotin compound with three phenyl groups and a chlorine atom.

    Diethyltin Dichloride: Contains two ethyl groups and two chlorine atoms bonded to tin.

    Phenylstannane: A simpler compound with a single phenyl group bonded to tin.

Uniqueness: Chloro(diethenyl)phenylstannane is unique due to the presence of both vinyl and phenyl groups, which confer distinct reactivity and versatility in chemical reactions. Its ability to undergo various transformations makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

61726-41-8

Molecular Formula

C10H11ClSn

Molecular Weight

285.36 g/mol

IUPAC Name

chloro-bis(ethenyl)-phenylstannane

InChI

InChI=1S/C6H5.2C2H3.ClH.Sn/c1-2-4-6-5-3-1;2*1-2;;/h1-5H;2*1H,2H2;1H;/q;;;;+1/p-1

InChI Key

OJOUFSPKTFWVRB-UHFFFAOYSA-M

Canonical SMILES

C=C[Sn](C=C)(C1=CC=CC=C1)Cl

Origin of Product

United States

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